molecular formula C11H13NO3 B13879123 Ethyl 3-(3-aminophenyl)-3-oxopropanoate

Ethyl 3-(3-aminophenyl)-3-oxopropanoate

Cat. No.: B13879123
M. Wt: 207.23 g/mol
InChI Key: AQGCBWOHCQGTRM-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-aminophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-aminophenyl)-3-hydroxypropanoate.

    Substitution: 3-(3-aminophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(3-aminophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with enzymes, affecting their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with the amino group in the para position.

    Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

Ethyl 3-(3-aminophenyl)-3-oxopropanoate is unique due to the presence of both an amino group and a ketone group in the same molecule. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(3-aminophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3

InChI Key

AQGCBWOHCQGTRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

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